REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].[Br:6][C:7]1[CH:8]=[C:9]([N+:21]([O-])=O)[C:10]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[N:11][CH:12]=1.Cl>CCOC(C)=O.O>[Br:6][C:7]1[CH:8]=[C:9]([NH2:21])[C:10]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[N:11][CH:12]=1 |f:0.1|
|
Name
|
Zinn(II)chloride dihydrate
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)NCCN1CCCC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
separated off from the organic phase
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 40 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over Na2SO4
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=NC1)NCCN1CCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |